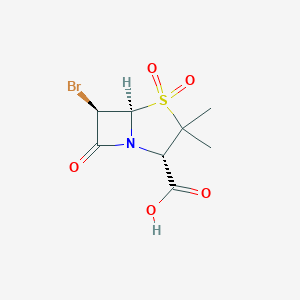
6beta-Bromopenicillanic acid 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of analogues of 6β-bromopenicillanic acid involves transforming the 3α-carboxyl group into 3α-hydroxymethyl, fluoromethyl, and cyano groups . Another process involves the reaction of 6,6-di-bromopenicillanic acid with diphenyldiazomethane in an organic solvent .Chemical Reactions Analysis
The catalytic reduction of 6,6-dibromopenicillanic acid 1,1-dioxide has been studied . Also, 6β-bromopenicillanic acid, a powerful inhibitor of β-lactamase I from Bacillus cereus, reacts with a serine residue in the enzyme and is bound, via an ester linkage .Applications De Recherche Scientifique
- Field : Pharmaceutical Chemistry
- Application Summary : The compound is used in the catalytic reduction of 6,6-dibromopenicillanic acid 1,1-dioxide .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results and Outcomes : The outcomes of this application are not provided in the source .
- Field : Biochemistry
- Application Summary : 6beta-Bromopenicillanic acid is used in the inactivation of beta-lactamase I from Bacillus cereus 569 .
- Methods and Procedures : The inactivation involves the formation of the inactivator, which is suggested to be the epimer, 6beta-bromopenicillanic acid . The inactivated enzyme has a new absorption peak at 326 nm .
- Results and Outcomes : The rate constant for inactivation has the same value as the rate constant for appearance of absorption at 326 nm . The results suggest that inactivation is a consequence of reaction at the active site .
- Field : Organic Chemistry
- Application Summary : 6beta-Bromopenicillanic acid is used in the synthesis of analogues of 6beta-bromopenicillanic acid and penicillanic acid S,S-dioxide .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results and Outcomes : The outcomes of this application are not provided in the source .
Catalytic Reduction
Inactivation of β-lactamase I
Synthesis of Analogues
Propriétés
IUPAC Name |
(2S,5R,6R)-6-bromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO5S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)16(8,14)15/h3-4,6H,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRXJFSPPODDDK-ALEPSDHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)C(C2=O)Br)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)[C@@H](C2=O)Br)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6beta-Bromopenicillanic acid 1,1-dioxide | |
CAS RN |
75527-87-6 |
Source


|
| Record name | BRL-28712 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075527876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BRL-28712 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCZ0SHH2N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

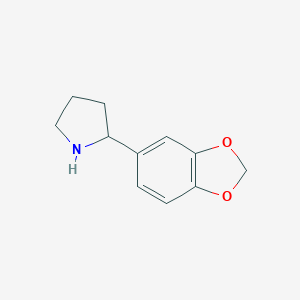
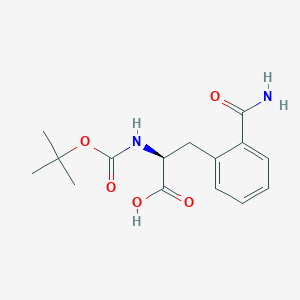
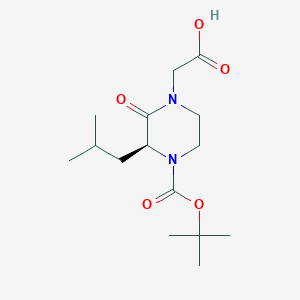
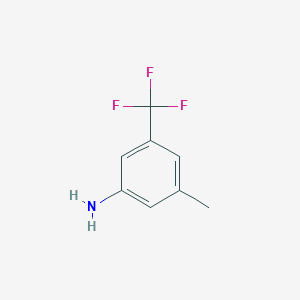
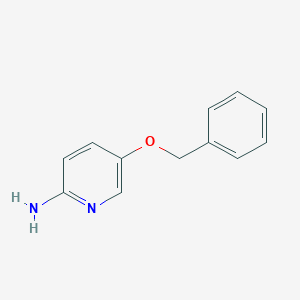
![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine](/img/structure/B113378.png)
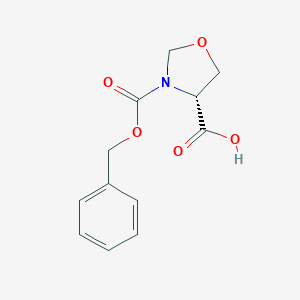
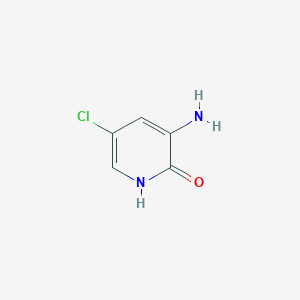
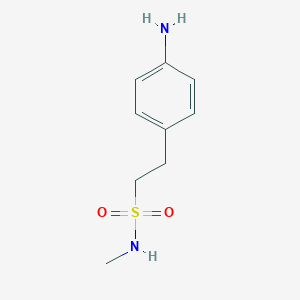
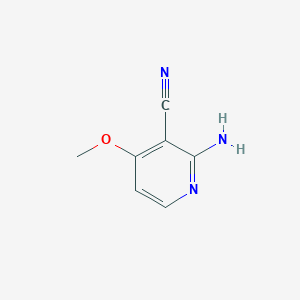
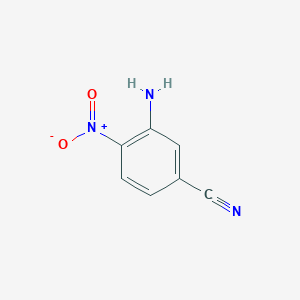
![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)

